![molecular formula C21H19BrN4O3S B4618329 methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4618329.png)

methyl 2-(3-bromobenzylidene)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multistep reactions that utilize different starting materials and reagents to build the complex structure. For instance, the synthesis of related 1,3,4-thiadiazoles, pyrazolo[1,5-a]pyrimidines, and thiazolo[3,2-a]pyrimidines involves starting from specific ethanones and undergoing reactions such as cycloadditions, nucleophilic substitutions, and ring closures (Abdelhamid et al., 2016). These processes are meticulously designed to ensure the correct assembly of the molecule's framework, highlighting the complexity and precision required in synthetic organic chemistry.

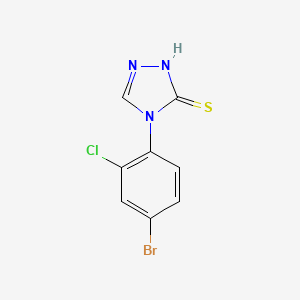

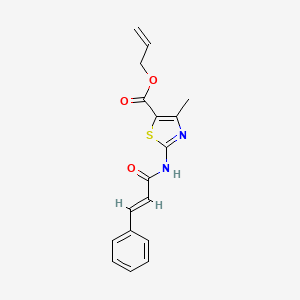

Molecular Structure Analysis

The molecular structure of such compounds is characterized by their heterocyclic cores, which are central to their reactivity and physical properties. X-ray crystallography and NMR spectroscopy are crucial techniques for elucidating these structures, providing insights into the compound's conformation, electron distribution, and potential reactive sites (Fathima et al., 2013). The detailed structural analysis aids in understanding the compound's chemical behavior and its interactions with other molecules.

Chemical Reactions and Properties

The chemical reactivity of such molecules often involves interactions at their heterocyclic cores, with reactions including cycloadditions, electrophilic substitutions, and nucleophilic attacks. These reactions can lead to the formation of new bonds, introduction of substituents, or transformation into other heterocyclic systems, which are foundational in developing pharmacologically active compounds or materials with unique properties (Martins et al., 2009).

Scientific Research Applications

Organic Synthesis and Chemical Properties

- The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives, explored for their potential biological activities, demonstrates the versatility of these compounds in organic synthesis. Notably, compounds exhibiting significant activity against viruses and tumors were identified, highlighting the relevance of these chemical structures in medicinal chemistry (Petrie et al., 1985).

- Another study focused on the reactions of Biginelli-compounds, including thiazolo[3,2-a]pyrimidines, with various electrophiles, showcasing the synthetic utility of these compounds in the development of novel heterocyclic structures (Kappe & Roschger, 1989).

- Research on biphenyl-3,5-dihydro-2H-thiazolopyrimidines derivatives has been conducted, examining their in vitro antioxidant, antibacterial, and antifungal activities. This underlines the potential of thiazolopyrimidines in creating compounds with diverse biological properties (Maddila et al., 2012).

Pharmacological Applications

- A variety of pyrazolo[3,4-d]pyrimidine nucleosides were synthesized and tested for their biological activity against viruses, tumor cells, and the parasite Leishmania tropica. This work highlights the therapeutic potential of pyrazolopyrimidine derivatives in treating infectious diseases and cancer (Cottam et al., 1984).

- Synthesis and evaluation of novel pyrazolopyrimidines derivatives have been conducted for their anticancer and anti-5-lipoxygenase activities. The findings suggest that these compounds could serve as a basis for the development of new therapeutic agents (Rahmouni et al., 2016).

Material Science and Other Applications

- The development and characterization of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential reveal the application of these compounds beyond pharmacology, potentially offering new solutions for pest control and antimicrobial resistance (Deohate & Palaspagar, 2020).

properties

IUPAC Name |

methyl (2E)-2-[(3-bromophenyl)methylidene]-5-(1,5-dimethylpyrazol-4-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN4O3S/c1-11-17(20(28)29-4)18(15-10-23-25(3)12(15)2)26-19(27)16(30-21(26)24-11)9-13-6-5-7-14(22)8-13/h5-10,18H,1-4H3/b16-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KANIKCYIWNPLMC-CXUHLZMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Br)/SC2=N1)C4=C(N(N=C4)C)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-{[4-(methylthio)benzyl]amino}propyl)amino]ethanol dihydrochloride](/img/structure/B4618261.png)

![3-isopropyl-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4618273.png)

![N-benzyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B4618289.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-bromophenyl 4-chlorobenzoate](/img/structure/B4618311.png)

![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4618330.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4618338.png)

![N-phenyl-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4618347.png)

![N'-(5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzylidene)-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B4618351.png)